molecular formula C5H13NO2 B1261861 Ethanaminium propionate

Ethanaminium propionate

Cat. No.: B1261861
M. Wt: 119.16 g/mol
InChI Key: WBBZUMDPZLYKIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethanaminium propionate is a quaternary ammonium salt comprising an ethylamine-derived cation paired with a propionate (C₃H₅O₂⁻) anion. This compound is characterized by its ionic structure, which confers unique solubility and stability properties. These compounds are typically synthesized via alkylation of amines followed by ion exchange or neutralization with propionic acid .

Properties

Molecular Formula

C5H13NO2

Molecular Weight

119.16 g/mol

IUPAC Name

ethylazanium;propanoate

InChI

InChI=1S/C3H6O2.C2H7N/c1-2-3(4)5;1-2-3/h2H2,1H3,(H,4,5);2-3H2,1H3

InChI Key

WBBZUMDPZLYKIZ-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)[O-].CC[NH3+]

Origin of Product

United States

Chemical Reactions Analysis

Formation Reaction

Ethanaminium propionate is synthesized via a neutralization reaction between ethanamine and propionic acid:

CH3CH2NH2+CH3CH2COOHCH3CH2NH3+CH3CH2COO+H2O\text{CH}_3\text{CH}_2\text{NH}_2+\text{CH}_3\text{CH}_2\text{COOH}\rightarrow \text{CH}_3\text{CH}_2\text{NH}_3^+\cdot \text{CH}_3\text{CH}_2\text{COO}^-+\text{H}_2\text{O}

This exothermic reaction proceeds in aqueous or solvent-based systems, yielding the crystalline salt upon evaporation .

Hydrolysis in Aqueous Solution

The salt dissociates into ethanaminium (CH3CH2NH3+\text{CH}_3\text{CH}_2\text{NH}_3^+) and propionate (CH3CH2COO\text{CH}_3\text{CH}_2\text{COO}^-) ions in water. Both ions undergo hydrolysis:

  • Ethanaminium ion (weak acid, pKa ≈ 10.71):

CH3CH2NH3++H2OCH3CH2NH2+H3O+\text{CH}_3\text{CH}_2\text{NH}_3^++\text{H}_2\text{O}\rightleftharpoons \text{CH}_3\text{CH}_2\text{NH}_2+\text{H}_3\text{O}^+

  • Propionate ion (weak base, pKb ≈ 9.12):

CH3CH2COO+H2OCH3CH2COOH+OH\text{CH}_3\text{CH}_2\text{COO}^-+\text{H}_2\text{O}\rightleftharpoons \text{CH}_3\text{CH}_2\text{COOH}+\text{OH}^-

Table 1: Hydrolysis Constants and pH Contribution

ComponentEquilibrium ConstantContribution to pH
CH3CH2NH3+\text{CH}_3\text{CH}_2\text{NH}_3^+Ka=1.9×1011K_a=1.9\times 10^{-11}Slight acidity
CH3CH2COO\text{CH}_3\text{CH}_2\text{COO}^-Kb=7.6×1010K_b=7.6\times 10^{-10}Slight basicity
Net Solution pH ~8–9 (Basic)

The basic pH arises because propionate’s KbK_b exceeds ethanaminium’s KaK_a .

(a) Reaction with Strong Acids (e.g., HCl):

Propionate is protonated, regenerating propionic acid:

CH3CH2NH3+CH3CH2COO+HClCH3CH2NH3+Cl+CH3CH2COOH\text{CH}_3\text{CH}_2\text{NH}_3^+\cdot \text{CH}_3\text{CH}_2\text{COO}^-+\text{HCl}\rightarrow \text{CH}_3\text{CH}_2\text{NH}_3^+\cdot \text{Cl}^-+\text{CH}_3\text{CH}_2\text{COOH}

(b) Reaction with Strong Bases (e.g., NaOH):

Ethanaminium is deprotonated, reforming ethanamine:

CH3CH2NH3+CH3CH2COO+NaOHCH3CH2NH2+Na+CH3CH2COO+H2O\text{CH}_3\text{CH}_2\text{NH}_3^+\cdot \text{CH}_3\text{CH}_2\text{COO}^-+\text{NaOH}\rightarrow \text{CH}_3\text{CH}_2\text{NH}_2+\text{Na}^+\cdot \text{CH}_3\text{CH}_2\text{COO}^-+\text{H}_2\text{O}

Thermal Decomposition

At elevated temperatures, this compound decomposes into its parent compounds:

CH3CH2NH3+CH3CH2COOΔCH3CH2NH2+CH3CH2COOH\text{CH}_3\text{CH}_2\text{NH}_3^+\cdot \text{CH}_3\text{CH}_2\text{COO}^-\xrightarrow{\Delta}\text{CH}_3\text{CH}_2\text{NH}_2+\text{CH}_3\text{CH}_2\text{COOH}

The decomposition temperature is comparable to ammonium propionate (~150–200°C) .

Comparison with Similar Compounds

Propionylcholine Chloride (C₈H₁₈ClNO₂)

  • Structure : Combines a choline (trimethylammonium ethyl) cation with a propionate ester group.
  • Molecular Weight : 195.68 g/mol .
  • Applications : Used in neurological research as a cholinergic agonist.
  • Key Differences : Unlike ethanaminium propionate, propionylcholine chloride includes an esterified propionate group, altering its metabolic stability and receptor specificity .

Cesium Propionate (C₃H₅CsO₂)

  • Structure : A metal-propionate salt with cesium as the cation.
  • Molecular Weight : 205.98 g/mol .
  • Applications : Used in organic synthesis and catalysis due to cesium's soft Lewis acidity.
  • Key Differences : Cesium propionate’s ionic interactions differ significantly from this compound’s, affecting solubility in polar solvents and thermal stability .

Ethyl Propionate (C₅H₁₀O₂)

  • Structure: An ester formed from propionic acid and ethanol.
  • Molecular Weight : 102.13 g/mol .
  • Applications : Industrial solvent and flavoring agent.
  • Key Differences: Ethyl propionate lacks the ionic character of this compound, resulting in lower polarity and distinct applications in non-polar media .

N,N-Dimethylaminopropylamine (C₅H₁₄N₂)

  • Structure : A tertiary amine with a propyl chain.
  • Molecular Weight : 102.18 g/mol .
  • Applications : Intermediate in polymer and surfactant production.
  • Key Differences : Unlike this compound, this compound is a neutral amine, requiring protonation or quaternization for ionic behavior .

Comparative Data Table

Compound Molecular Formula Molecular Weight (g/mol) Ionic/Non-Ionic Key Applications
This compound C₅H₁₃NO₂ 119.16 (estimated) Ionic Research, pharmaceuticals
Propionylcholine Chloride C₈H₁₈ClNO₂ 195.68 Ionic Neurological studies
Cesium Propionate C₃H₅CsO₂ 205.98 Ionic Catalysis, organic synthesis
Ethyl Propionate C₅H₁₀O₂ 102.13 Non-Ionic Solvents, flavoring
N,N-Dimethylaminopropylamine C₅H₁₄N₂ 102.18 Non-Ionic Polymer intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethanaminium propionate
Reactant of Route 2
Ethanaminium propionate

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